molecular formula C9H14F6N2O4 B2686684 1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid CAS No. 2243509-94-4

1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid

Cat. No. B2686684
CAS RN: 2243509-94-4
M. Wt: 328.211
InChI Key: IIBFCUBKYXAGDK-UHFFFAOYSA-N
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Description

“1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid” is a chemical compound with the molecular formula C9H14F6N2O4. It is a complex of 1-ethylazetidin-3-amine with trifluoroacetic acid .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the combination of the structures of 1-ethylazetidin-3-amine and trifluoroacetic acid . Trifluoroacetic acid is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .

Scientific Research Applications

Energetic Compounds Synthesis

Trifluoroacetic acid serves as a protective group during the synthesis of energetic molecules. Its application in protecting secondary amine groups under nitrolysis/nitration conditions facilitates the production of high-energy compounds, demonstrating its utility in creating complex energetic molecules (Bellamy et al., 2007).

Synthesis of Benzodiazepines

Trifluoroacetic acid catalyzes the condensation of aromatic amines with substituted benzaldehydes, leading to an efficient synthesis of amino acid-derived 2,3-dihydro-1H-1,5-benzodiazepines. This method allows for the creation of a library of benzodiazepines, highlighting its potential in pharmaceutical research (Bera et al., 2014).

Antimicrobial Activity

The synthesis of N-(Indolyl)trifluoroacetamides demonstrates the antimicrobial potential of compounds derived from ethyl ester of trifluoroacetic acid. These compounds exhibit activity against standard strains of various bacteria, showcasing the role of trifluoroacetic acid derivatives in developing new antimicrobial agents (Stepanenko et al., 2019).

Catalysis in Organic Synthesis

Trifluoroacetic acid promotes the multicomponent coupling of aziridines, arynes, and water, leading to the formation of N-aryl β-amino and γ-amino alcohol derivatives. This transition-metal-free method underscores the versatility of trifluoroacetic acid in catalyzing reactions that yield medicinally relevant structures (Roy et al., 2015).

High Thermal Stability Explosives

Research on trifluoromethyl-containing fused triazole-triazine energetic molecules, such as TFX, has highlighted the role of trifluoroacetic acid in synthesizing compounds with high thermal stability and insensitivity to mechanical stimulation. These characteristics make TFX a candidate for heat-resistant energetic materials (Yan et al., 2021).

properties

IUPAC Name

1-ethylazetidin-3-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2C2HF3O2/c1-2-7-3-5(6)4-7;2*3-2(4,5)1(6)7/h5H,2-4,6H2,1H3;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBFCUBKYXAGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C1)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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